molecular formula C19H22N6O3 B2482680 N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1206986-32-4

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2482680
CAS No.: 1206986-32-4
M. Wt: 382.424
InChI Key: KXQWOZLSKMTGPQ-UHFFFAOYSA-N
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Description

N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyrazole ring, and a carbamoyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxybenzaldehyde or 4-methoxybenzaldehyde.

  • Condensation Reaction: The primary amine reacts with the aldehyde to form an imidazole-substituted benzaldehyde derivative.

  • Carbonylation: The resulting compound undergoes carbonylation to introduce the carboxamide group.

  • Methylation: Methylation of the pyrazole ring is achieved using methyl iodide or dimethyl sulfate.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Processing: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reagent addition is maintained.

  • Catalysis: Catalysts such as palladium or nickel may be used to enhance reaction rates and yields.

  • Safety Measures: Industrial synthesis requires stringent safety protocols due to the handling of hazardous chemicals and the potential for exothermic reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, involving the replacement of a functional group with another nucleophile.

  • Condensation: Condensation reactions are used to form the imidazole and pyrazole rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Alkyl halides, amines, and alcohols.

  • Condensation: Acid catalysts, heat, and pressure.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Amides, esters, and ethers.

  • Condensation Products: Imidazoles, pyrazoles, and benzaldehydes.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Comparison with Similar Compounds

  • Imidazole Derivatives: Compounds containing imidazole rings, such as clemizole and omeprazole.

  • Pyrazole Derivatives: Compounds containing pyrazole rings, such as celecoxib and rimonabant.

  • Carbamoyl Compounds: Compounds with carbamoyl groups, such as acetaminophen and carbamazepine.

Uniqueness: N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of imidazole, pyrazole, and carbamoyl groups, which allows for diverse chemical reactivity and biological activity.

This compound represents a valuable tool in scientific research and industrial applications, offering a versatile platform for the development of new materials and therapeutics.

Properties

IUPAC Name

N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQWOZLSKMTGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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